![molecular formula C24H18ClFO5 B2656392 (2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone CAS No. 314246-96-3](/img/structure/B2656392.png)
(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone
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Description
The compound contains several functional groups including a benzyloxy group, a fluorophenyl group, a chloro-benzo[d][1,3]dioxin group, and an oxirane (epoxide) group attached to a methanone (ketone) group. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the various functional groups present. For example, the benzo[d][1,3]dioxin ring and the phenyl ring might not be coplanar .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The presence of the oxirane group could make it susceptible to reactions such as ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom could influence its polarity and the presence of the oxirane group could influence its reactivity .Scientific Research Applications
Antibacterial Activity
Benzimidazole derivatives have demonstrated potent antimicrobial properties . The compound’s benzimidazole moiety could be explored for its antibacterial effects. In vitro studies using disk diffusion and serial dilution methods can assess its efficacy against various bacterial strains. Additionally, in silico docking studies targeting essential bacterial proteins (such as FtsZ) may reveal its potential as a novel antibacterial agent.
Antifungal Potential
Given the rise in systemic fungal infections, investigating antifungal agents is crucial. Benzimidazoles have shown effectiveness against various microorganisms . Consider evaluating this compound’s antifungal activity against relevant fungal strains. In vitro assays and molecular docking studies can provide insights into its mode of action and potential targets.
properties
IUPAC Name |
[3-(6-chloro-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]-(5-fluoro-2-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFO5/c25-16-8-15-12-28-13-30-22(15)19(9-16)23-24(31-23)21(27)18-10-17(26)6-7-20(18)29-11-14-4-2-1-3-5-14/h1-10,23-24H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJLZQJXFPNRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone |
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